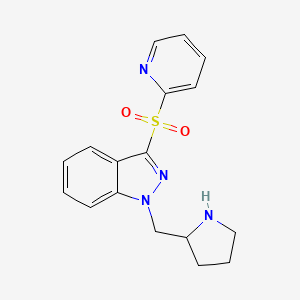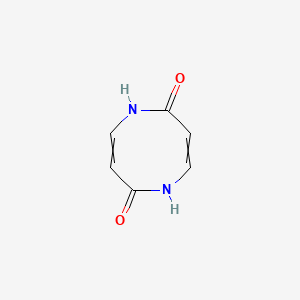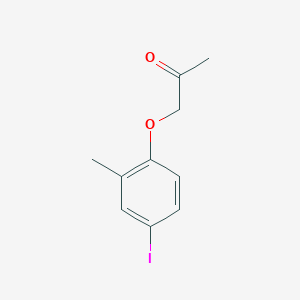
1-(4-Iodo-2-methylphenoxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodo-2-methylphenoxy)propan-2-one is a chemical compound with the molecular formula C10H11IO2 It is characterized by the presence of an iodine atom attached to a methylphenoxy group, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2-methylphenoxy)propan-2-one typically involves the reaction of 4-iodo-2-methylphenol with an appropriate propanone derivative. One common method includes the use of a halogenated isopropane under basic conditions to facilitate the formation of the desired product. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high efficiency and safety. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Iodo-2-methylphenoxy)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxypropanones, while oxidation and reduction can produce ketones and alcohols, respectively .
Applications De Recherche Scientifique
1-(4-Iodo-2-methylphenoxy)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Iodo-2-methylphenoxy)propan-2-one involves its interaction with specific molecular targets and pathways. The iodine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromo-2-methylphenoxy)propan-2-one
- 1-(4-Chloro-2-methylphenoxy)propan-2-one
- 1-(4-Fluoro-2-methylphenoxy)propan-2-one
Uniqueness
1-(4-Iodo-2-methylphenoxy)propan-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs.
Propriétés
Numéro CAS |
651330-69-7 |
|---|---|
Formule moléculaire |
C10H11IO2 |
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
1-(4-iodo-2-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H11IO2/c1-7-5-9(11)3-4-10(7)13-6-8(2)12/h3-5H,6H2,1-2H3 |
Clé InChI |
LIQIAKVGWLGYSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)OCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


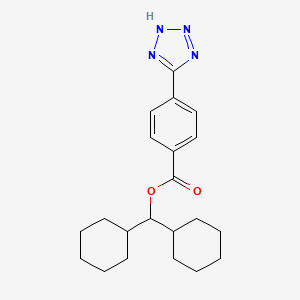
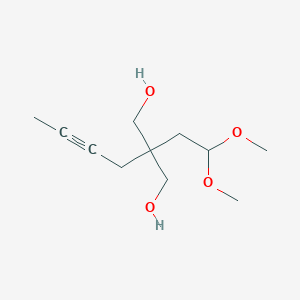
![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![Phenol, 4-[1-(phenylmethyl)-6-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12531487.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)
![(1R,4S,7S,8S)-7,8-Bis(benzyloxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12531496.png)
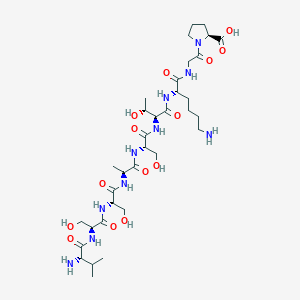
![2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12531505.png)
![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)
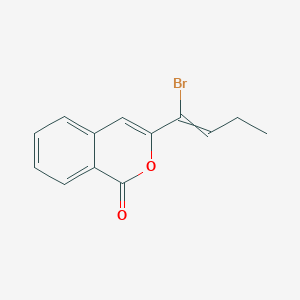
![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
